
Norapomorphine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQCGZBAVXCGA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20382-69-8 (hydrochloride) | |
Record name | Norapomorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40197286 | |
Record name | Norapomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-76-2 | |
Record name | Norapomorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norapomorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
N-Demethylation Routes from Apomorphine Precursors
The primary route to norapomorphine involves the N-demethylation of the more readily available apomorphine. This process removes the N-methyl group from the tertiary amine in apomorphine, yielding the secondary amine, this compound. nih.govvulcanchem.com This transformation is a critical step for the semi-synthesis of a range of opioid medicines. nih.gov
Chloroformate-Mediated N-Demethylation Strategies
The use of chloroformate reagents is a widely applied method for the N-demethylation of alkaloids, including apomorphine. nih.govchim.it This strategy involves the reaction of the tertiary amine with a chloroformate ester to form a carbamate intermediate. Subsequent cleavage of this intermediate yields the desired secondary amine. nih.gov
Other chloroformate reagents such as methyl chloroformate and 2,2,2-trichloroethyl chloroformate have also been used in the N-demethylation of related alkaloid structures. chim.ittandfonline.com For instance, 2,2,2-trichloroethyl chloroformate allows for the facile conversion of the carbamate intermediate to a secondary amine under mild conditions using zinc in acetic acid or methanol. chim.it Another alternative, α-chloroethyl chloroformate, is noted for being cost-effective and simplifying workup procedures. vulcanchem.com
Chloroformate Reagent | Cleavage Reagent/Conditions | Reported Yield | Reference |
---|---|---|---|
Phenyl Chloroformate | Hydrazine | 81% | koreascience.kr |
Methyl Chloroformate | Not specified for apomorphine in provided text | Not specified for apomorphine in provided text | tandfonline.com |
2,2,2-Trichloroethyl Chloroformate | Zinc in acetic acid or methanol | Not specified for apomorphine in provided text | chim.it |
α-Chloroethyl Chloroformate | Methanolysis | Not specified for apomorphine in provided text | vulcanchem.com |
Oxidative N-Demethylation Approaches (e.g., Modified Polonovski Reactions)
Oxidative N-demethylation methods provide an alternative to chloroformate-based strategies. The Polonovski reaction and its modifications are notable examples. chim.itorganicreactions.org The classical Polonovski reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride or acetyl chloride. organicreactions.org
A modified, iron-catalyzed Polonovski reaction has been developed and proven effective for the N-demethylation of opioids. acs.org This approach involves the conversion of the tertiary amine to its N-oxide, followed by treatment with an iron (II) salt. chim.it This method is considered more environmentally benign compared to those using toxic reagents like cyanogen bromide or expensive ones like vinyl chloroformate. acs.orgresearchgate.net An optimized iron-catalyzed nonclassical Polonovski reaction on a related opioid intermediate proceeded via the N-oxide and yielded the secondary amine in 84% yield and 96% purity. acs.orgacs.org
Catalytic and Non-Classical N-Dealkylation Procedures
Beyond the modified Polonovski reaction, other catalytic systems have been investigated for N-dealkylation. Palladium (Pd) and Copper (Cu) catalyzed oxidative demethylation procedures have been developed for morphinan alkaloids, which could be applicable to apomorphine. nih.govgoogle.com These methods involve reacting the N-methylated compound with a metal catalyst in the presence of an oxidizing agent. google.com For instance, a CuI/O2-catalyzed oxidation of a tertiary amine can produce a formamide structure, which is then hydrolyzed under acidic conditions to the secondary amine. nih.gov
Derivatization of this compound
Once synthesized, this compound serves as a versatile scaffold for the creation of new analogs with potentially unique pharmacological properties. This is primarily achieved through reactions at the secondary amine nitrogen.
N-Alkylation and N-Substitution Reactions for Analog Synthesis
The secondary amine of this compound can be readily N-alkylated or N-substituted to produce a variety of derivatives. nih.govmdpi.com A series of N-substituted analogs of (R)-(-)-norapomorphine were synthesized to investigate the structural requirements for interaction with dopamine receptors. nih.gov The study found that N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substituted compounds exhibited optimal affinity and activity. nih.gov Branching of the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl derivatives, led to a marked reduction in affinity and activity. nih.gov
Radiosynthesis of Labeled this compound Derivatives for Research Probes (e.g., Carbon-11, Fluorine-18)
To study dopamine receptors in the brain using Positron Emission Tomography (PET), radiolabeled derivatives of this compound have been synthesized. nih.govsnmjournals.org These derivatives are labeled with short-lived positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). rug.nlneurosci.cn
The synthesis of [¹¹C]apomorphine ([¹¹C]APO) was achieved by the N-methylation of this compound hydrobromide with no-carrier-added [¹¹C]CH₃I. nih.gov This rapid synthesis yielded the desired product with a radiochemical yield of 15% (decay-corrected) and a specific activity ranging from 5 to 11 GBq/μmol. nih.gov
Fluorine-18 labeled derivatives have also been developed. The radiosynthesis of [¹⁸F]fluoropropyl derivatives of this compound has been reported. researchgate.netcapes.gov.br The fluorine-18 label was introduced via N-fluoroalkylation of acylated noraporphine derivatives. capes.gov.br For example, (R)-(−)-2-[¹⁸F]fluoroethoxy-N-n-propylthis compound ([¹⁸F]MCL-524) has been synthesized and showed promising results in preclinical studies. snmjournals.org
Radiolabeled Derivative | Isotope | Precursor | Radiolabeling Reagent | Reference |
---|---|---|---|---|
N-([¹¹C]methyl)this compound ([¹¹C]APO) | ¹¹C | This compound hydrobromide | [¹¹C]CH₃I | nih.gov |
[¹⁸F]Fluoropropyl this compound derivatives | ¹⁸F | Acylated noraporphine derivatives | ¹⁸FCH₂CH₂I and ¹⁸FCH₂CH₂CH₂I | capes.gov.br |
(R)-(−)-2-[¹⁸F]fluoroethoxy-N-n-propylthis compound ([¹⁸F]MCL-524) | ¹⁸F | Not specified in provided text | Not specified in provided text | snmjournals.org |
Synthesis of Positionally Substituted this compound Analogues
The therapeutic potential of this compound has spurred extensive research into the synthesis of its analogues with substituents at various positions on the aporphine core. These modifications are aimed at refining the pharmacological profile, including receptor selectivity and affinity.
A notable strategy for creating analogues with substituents on the phenyl ring (A-ring) involves a regioselective [4+2] cycloaddition of an aryne precursor with an isoquinoline derivative. This key step constructs the core aporphine ring system. For instance, analogues bearing a bromine atom at the C-1 or C-3 position have been synthesized using this approach. Subsequent chemical transformations, such as cross-coupling reactions, can then be employed to introduce further diversity, like an ethyl group at the C-3 position.
The synthesis of N-substituted analogues of (R)-(-)-norapomorphine has also been a significant area of investigation to understand the structural requirements of the N-alkyl side chain for interaction with dopamine receptors. nih.gov A series of N-alkylated derivatives have been synthesized, revealing that the nature of the N-substituent profoundly influences receptor affinity and selectivity. nih.gov For example, N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substituted compounds have been prepared and evaluated. nih.gov
Furthermore, the introduction of a methoxy group at the C-2 position has been explored. The 2-methoxy-substituted this compound, MCL-509, was identified from a series of such compounds and has been a subject of process development and scale-up studies. researchgate.net
The following table summarizes some of the synthesized positionally substituted this compound analogues and the key synthetic methods employed.
Analogue | Position of Substitution | Substituent | Key Synthetic Method | Reference |
1-Bromo-norapomorphine | C-1 | Bromine | Regioselective [4+2] cycloaddition | |
3-Bromo-norapomorphine | C-3 | Bromine | Regioselective [4+2] cycloaddition | |
3-Ethyl-norapomorphine | C-3 | Ethyl | Cross-coupling reaction on 3-bromo precursor | |
N-Propyl-norapomorphine | N | Propyl | N-alkylation | nih.gov |
N-Ethyl-norapomorphine | N | Ethyl | N-alkylation | nih.gov |
N-Allyl-norapomorphine | N | Allyl | N-alkylation | nih.gov |
N-Cyclopropylmethyl-norapomorphine | N | Cyclopropylmethyl | N-alkylation | nih.gov |
2-Methoxy-norapomorphine (MCL-509) | C-2 | Methoxy | Multi-step synthesis | researchgate.net |
Stereochemical Considerations and Enantioselective Synthesis
The biological activity of this compound and its analogues is highly dependent on their stereochemistry, with the (R)-enantiomer typically exhibiting the desired pharmacological effects. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.
Enantioselective synthesis, also known as asymmetric synthesis, is a chemical synthesis that preferentially produces one enantiomer or diastereomer over its counterpart. researchgate.net This is crucial in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. researchgate.net
Several strategies have been developed for the enantioselective synthesis of the aporphine core. One approach utilizes chiral auxiliaries to control the stereochemistry of key intermediates. For example, (S)-(+)-phenylglycinol has been employed as a chiral support in the synthesis of aporphine alkaloids like (+)-glaucine. researchgate.net The synthesis involves the preparation of a 1,2-diarylethylamine derivative from the chiral auxiliary, followed by a sequence of reactions including N-alkylation and a Pommeranz-Fritsch cyclization to construct the chiral tetrahydroisoquinoline intermediate. researchgate.net
Another powerful method is the use of chiral formamidines. An asymmetric synthesis of aporphine alkaloids has been developed that relies on this strategy to achieve high enantiomeric purity. acs.org
Furthermore, the conversion of readily available chiral precursors from the "chiral pool" represents another efficient strategy. For instance, (S)-laudanosine, a benzylisoquinoline alkaloid, has been successfully converted to the aporphine alkaloid (S)-glaucine, demonstrating the utility of this approach. cdnsciencepub.com This transformation typically involves an intramolecular phenolic oxidative coupling reaction.
The development of these enantioselective synthetic routes is critical for accessing stereochemically pure this compound and its analogues, enabling a more precise understanding of their structure-activity relationships and therapeutic potential.
The following table outlines some of the key approaches to the enantioselective synthesis of the aporphine scaffold.
Enantioselective Strategy | Key Features | Example Application | Reference |
Chiral Auxiliary | Use of a removable chiral molecule to direct the stereochemical outcome of a reaction. | Synthesis of (+)-glaucine using (S)-(+)-phenylglycinol. | researchgate.net |
Chiral Formamidines | Employment of chiral formamidines to induce asymmetry in the formation of the aporphine core. | Asymmetric synthesis of various aporphine alkaloids. | acs.org |
Chiral Pool Synthesis | Utilization of readily available enantiomerically pure natural products as starting materials. | Conversion of (S)-laudanosine to (S)-glaucine. | cdnsciencepub.com |
Molecular Pharmacology and Receptor Interaction Studies Pre-clinical/in Vitro
Dopamine Receptor Binding Affinity and Selectivity Profiles
Table 1: Dopamine Receptor Binding Affinity and States of Norapomorphine (NPA)
Receptor Subtype | Binding State | Ki (nM) | Selectivity Ratio (vs. D2 High) | Citation(s) |
D2R | High Affinity | 0.1 - 0.4 | 1 | nih.govnih.gov |
D2R | Low Affinity | 4.6 - 200 | ~50-1000+ | nih.govnih.gov |
D3R | (Not specified) | 0.16 - 3 | ~1-20 | nih.govfrontiersin.org |
This compound (NPA) demonstrates high affinity for the D2 dopamine receptor, with reported Ki values for the high-affinity state ranging from 0.1 to 0.4 nM nih.govnih.gov. This affinity is significantly greater than that for the low-affinity state, which falls in the range of 4.6 to 200 nM nih.govnih.gov. This differential binding suggests a selectivity of over 50-fold for the high-affinity state of D2 receptors nih.gov. Furthermore, NPA exhibits good affinity for D3 receptors, with Ki values reported around 0.3 nM nih.gov. Analogues like MNPA ((R)-2-methoxy-N-n-propylthis compound) also display high affinity and selectivity for D2 receptors, with Ki values around 0.17 nM oup.com. Apomorphine itself shows affinity trends where D3R (Ki = 3 nM) > D4.4R (Ki = 6.4 nM) > D2SR (Ki = 12.5 nM) > D2LR (Ki = 16 nM) acs.org.
Dopamine receptors, like many G protein-coupled receptors (GPCRs), can exist in multiple conformational states, including high-affinity (H) and low-affinity (L) states for agonists. Agonists like this compound are known to preferentially bind to the high-affinity state, which is often associated with receptor activation and subsequent G-protein coupling nih.govnih.govoup.com. Studies using radioligands such as [³H]NPA have indicated that a significant proportion of D2 receptors, estimated at around 71% in vivo, are configured in a high-affinity state for agonists nih.gov. In vitro, approximately 24% of D2 receptors were found to be in the high-affinity state for NPA and MNPA oup.com. The presence of guanine nucleotides, such as GTP, or the enzyme guanilylimidodiphosphate, can abolish or significantly reduce binding to the high-affinity state, promoting binding to the low-affinity state, which is characteristic of a fully coupled receptor nih.govoup.comutoronto.ca.
The interaction of this compound with dopamine receptors triggers downstream signaling cascades through G-protein coupling. Dopamine D2 and D3 receptors belong to the D2-like family, which are primarily coupled to inhibitory G proteins (Gαi/o) frontiersin.orgfrontiersin.orgresearchgate.net. Upon binding of an agonist like this compound, these receptors undergo conformational changes that facilitate the activation of Gαi/o subunits. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of various cellular processes frontiersin.orgresearchgate.netpharmgkb.org. The stabilization of the low-affinity state of the receptor is often associated with this G-protein coupling oup.com. In addition to canonical G-protein signaling, D2 receptors can also engage in G protein-independent signaling pathways, notably through β-arrestin recruitment researchgate.net.
Characterization of High-Affinity and Low-Affinity Receptor States for Agonists
In Vitro Cellular and Subcellular Mechanistic Investigations
In vitro studies using cell lines expressing specific dopamine receptor subtypes provide detailed mechanistic insights into this compound's actions. This compound (NPA) and its analogue MNPA act as full agonists at D2 and D3 dopamine receptors oup.comnih.gov. In cells transfected with D2 or D3 receptors, these compounds robustly inhibit forskolin-stimulated cAMP accumulation, mirroring the effect of dopamine and confirming their agonist efficacy oup.comnih.gov.
Table 2: Functional Activity and G-Protein Coupling of this compound (NPA) and MNPA
Compound | Receptor Subtype | Functional Activity | G-Protein Coupling | cAMP Inhibition | Citation(s) |
NPA | D2R, D3R | Full Agonist | Gαi/o | Yes | oup.comfrontiersin.orgresearchgate.netpharmgkb.orgnih.gov |
MNPA | D2R, D3R | Full Agonist | Gαi/o | Yes | oup.comfrontiersin.orgresearchgate.netpharmgkb.orgnih.gov |
These compounds are significantly more potent than dopamine in inhibiting cAMP accumulation at D2 receptors nih.gov. The mechanism involves coupling to Gαi/o proteins, which leads to the suppression of adenylyl cyclase activity frontiersin.orgresearchgate.netpharmgkb.org. Subcellular investigations, such as competition binding assays in membrane preparations, have confirmed that NPA and MNPA bind to both high and low-affinity states of the D2 receptor, with their affinity being modulated by the presence of guanine nucleotides, indicative of G-protein engagement oup.comnih.gov. Furthermore, dopamine receptor activation, including that by this compound, can also lead to the activation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK acs.orgfrontiersin.org.
Ligand-Receptor Association and Dissociation Kinetics in Membrane Preparations
This compound exhibits significant affinity for dopamine receptors, with a pronounced preference for the D2 and D3 subtypes snmjournals.org. In vitro studies using membrane preparations have elucidated its binding kinetics. For instance, in porcine anterior pituitary membranes, [³H]NPA demonstrated a dissociation constant (Kd) of 0.26 ± 0.01 nM and a maximum binding capacity (Bmax) of 2.3 ± 0.1 pmol/g tissue nih.gov. The inhibition of [³H]NPA binding by guanylylimidodiphosphate strongly suggests that NPA primarily interacts with the high-affinity state of dopamine D2 receptors nih.gov. Further characterization using [³H]spiroperidol revealed that NPA possesses Khigh and Klow values of 0.27 ± 0.04 nM and 26 ± 2.6 nM, respectively, for D2 receptors, with approximately 54% of D2 receptors existing in the high-affinity state nih.gov. More broadly, NPA's affinity for the D2 receptor high-affinity state has been reported in the range of 0.1–0.4 nM, with an average of 0.2 nM, and for the low-affinity state between 4.6–26 nM, averaging 15 nM nih.gov. NPA also displays high affinity for the D3 subtype, with a reported Ki of 0.3 nM acs.org.
Positron Emission Tomography (PET) studies utilizing radiolabeled this compound, such as [¹¹C]NPA, have confirmed its potent binding to D2-like receptors in vivo snmjournals.orgcapes.gov.br. These studies have shown rapid brain uptake and selective accumulation within the striatum, a region rich in D2 receptors snmjournals.org. The in vivo Kd of [¹¹C]NPA was found to be 0.16 ± 0.01 nM, aligning with its in vitro affinity for the D2high state nih.gov. Consequently, [¹¹C]NPA is considered a suitable PET tracer for quantifying the agonist high-affinity sites of D2-like receptors snmjournals.orgcapes.gov.br. The interaction of NPA with these high-affinity states is a key characteristic, distinguishing it from antagonist radioligands that bind with equal affinity to both high- and low-affinity receptor configurations snmjournals.orgnih.gov.
Table 1: this compound Dopamine Receptor Binding Affinities (In Vitro)
Compound | Receptor Subtype | Affinity (Kd/Ki) | State | Reference |
This compound | D2 | 0.26 ± 0.01 nM | High-affinity | nih.gov |
This compound | D2 | 0.27 ± 0.04 nM | High-affinity | nih.gov |
This compound | D2 | 0.1–0.4 nM | High-affinity | nih.gov |
This compound | D2 | 4.6–26 nM | Low-affinity | nih.gov |
This compound | D2 | 26 ± 2.6 nM | Low-affinity | nih.gov |
This compound | D3 | ~0.3 nM | N/A | acs.org |
Apomorphine | D2 | 7 nM | High-affinity | nih.gov |
Apomorphine | D2 | 1,720 nM | Low-affinity | nih.gov |
Signal Transduction Pathway Modulation at the Cellular Level
Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate their cellular effects through intracellular signaling cascades, primarily involving adenylyl cyclase and the subsequent modulation of cyclic adenosine monophosphate (cAMP) levels nih.govwikipedia.orgethz.ch. The high-affinity state of dopamine receptors is coupled to G-proteins, which, upon receptor activation by an agonist like this compound, undergo conformational changes leading to the exchange of GDP for GTP nih.govnih.govethz.ch. This activated G-protein can then modulate the activity of adenylyl cyclase, either stimulating it (via Gs proteins) or inhibiting it (via Gi/o proteins), thereby altering intracellular cAMP concentrations wikipedia.orgethz.ch.
While specific detailed studies on this compound's direct impact on adenylyl cyclase activity are less prevalent in the provided abstracts compared to its binding profiles, its role as a dopamine agonist implies interaction with these pathways. This compound has been mentioned in contexts related to adenylyl cyclase and the inhibition of cAMP accumulation gla.ac.uk. Furthermore, studies indicate that this compound (NPA), alongside A2A receptor agonists, can influence the cAMP/PKA/DARPP-32/PP-1 signal transduction pathway . Agonist binding to dopamine receptors generally stimulates GTP/GDP exchange, which can result in the activation of adenylyl cyclase (in the case of Gs-type G-proteins) or inhibition (in the case of Gi/o) ethz.ch. The specific downstream effects of this compound on these second messenger systems are contingent on the specific dopamine receptor subtype and the coupled G-protein.
Comparative Pharmacological Analyses with Apomorphine and Other Dopamine Agonists
This compound and apomorphine are both well-established dopamine agonists, but they exhibit distinct pharmacological profiles and potencies, particularly when compared to each other and to other dopaminergic agents. This compound is recognized as a full D2 agonist nih.govacs.org. Its affinity for D2 receptors is considerably higher than for D1 receptors, with an approximately 10-fold greater affinity for D2 albertoalbanese.it. In contrast, apomorphine also demonstrates good affinity for D2, D3, and D4 receptors, with significantly less affinity for D1 and D5 receptors albertoalbanese.it. However, apomorphine's affinity for the D2 receptor high-affinity state is reported at 7 nM, and for the low-affinity state at 1,720 nM, suggesting a broader range of interaction compared to this compound's tighter binding to the high-affinity state nih.gov.
In terms of receptor selectivity, this compound shows a selectivity factor of 2.4 for dopamine D4 versus D2 receptors, while apomorphine exhibits a higher selectivity factor of 8.7 for D4 over D2 receptors pharmgkb.org. This contrasts with compounds like haloperidol and raclopride, which demonstrate considerable selectivity for D2 receptors pharmgkb.org.
The functional efficacy of these compounds also differs. While both are dopamine agonists, their clinical utility and potency can vary. In the context of Parkinson's disease, this compound's acute anti-Parkinsonian efficacy was found to be approximately 50% of that achieved by levodopa, which provided nearly complete symptom suppression. This difference may be attributed to levodopa's stimulation of both D1 and D2 receptor subsets, whereas this compound primarily acts on D2 receptors bmj.com. Furthermore, PET studies have indicated that this compound is more sensitive than antagonist tracers like [¹¹C]raclopride to changes in endogenous dopamine levels, suggesting its utility in reflecting dopaminergic tone acs.org. This enhanced sensitivity stems from this compound's specific binding to the high-affinity D2 receptor state, which is more directly influenced by endogenous dopamine concentrations compared to the states bound by antagonists nih.govacs.org.
The development of this compound derivatives, such as N-n-propyl-norapomorphine, was partly motivated by the limitations of apomorphine, including its nephrotoxicity, emetic action, rapid metabolism, and lack of oral activity cambridge.org. These comparative aspects highlight this compound's distinct pharmacological signature, characterized by potent D2/D3 agonism and specific interaction with the high-affinity receptor state, making it a valuable tool in neuropharmacological research and imaging.
Metabolism and Biotransformation Research Non-human Focus
Norapomorphine as a Key Metabolite of Apomorphine
This compound is recognized as a primary metabolite of apomorphine. The N-demethylation of apomorphine yields this compound, which is then further processed through conjugation pathways. Studies indicate that a significant portion of an apomorphine dose is eliminated in the form of its metabolites, including this compound conjugates drugbank.compom.go.ideuropa.eunih.govmedicines.org.ukmedsafe.govt.nzhres.caonapgo.comfda.govfda.govfda.govnih.gov. For instance, following subcutaneous administration, approximately 86% of an apomorphine dose is recovered in urine as apomorphine sulfate, apomorphine glucuronide, and this compound glucuronide onapgo.com. Similarly, sublingual administration of apomorphine results in the formation of apomorphine sulfate, apomorphine glucuronide, and this compound glucuronide as major metabolites medicines.org.ukhres.cafda.govfda.gov.
Enzymatic Pathways Involved in this compound Formation
Table 1: Enzymes Involved in Apomorphine N-Demethylation to this compound
Enzyme Family | Specific Isoforms Involved | Reaction Type |
---|
Subsequent Metabolic Conversions of this compound
Once formed, this compound itself undergoes further metabolic transformations, primarily through conjugation. These processes typically lead to the formation of more water-soluble compounds that are readily excreted from the body. The major subsequent metabolic pathways for this compound include glucuronidation and sulfation, yielding this compound glucuronide and this compound sulfate, respectively drugbank.compom.go.ideuropa.eumedicines.org.ukmedsafe.govt.nzhres.caonapgo.comfda.govfda.gov. These conjugated metabolites are generally considered pharmacologically inactive pom.go.ideuropa.eumedicines.org.ukmedsafe.govt.nzhres.caonapgo.comfda.govfda.gov.
Table 2: Major Metabolites of this compound
Parent Compound | Metabolite | Conjugation Pathway |
---|---|---|
This compound | This compound Glucuronide | Glucuronidation |
Studies investigating radiolabeled this compound derivatives, such as ¹¹C-NPA, in non-human primates have indicated that these compounds also undergo metabolism, albeit at a "moderately fast" rate, with a portion of the administered compound remaining as the parent compound in plasma at 40 minutes post-injection snmjournals.orgsnmjournals.orgcapes.gov.br.
Role as a Precursor in Biosynthetic Pathways (if applicable to relevant organisms)
Current research does not indicate that this compound serves as a precursor in natural biosynthetic pathways in relevant organisms. Its formation is primarily described as a metabolic consequence of apomorphine biotransformation within biological systems. While related aporphine alkaloids are biosynthetically derived from benzylisoquinoline precursors, this compound itself is not typically cited as a starting material or intermediate in these natural synthesis routes. Its significance lies more in its role as a metabolite and a research tool, particularly in its radiolabeled forms for positron emission tomography (PET) imaging studies of dopamine receptors snmjournals.orgsnmjournals.orgsigmaaldrich.comcapes.gov.brresearchgate.netnih.gov.
List of Compounds Mentioned:
Apomorphine
this compound
this compound Glucuronide
this compound Sulfate
Apomorphine Glucuronide
Apomorphine Sulfate
¹¹C-NPA ((-)-N-[¹¹C]propyl-norapomorphine)
Codeine
Norcodeine
Normorphine
Dopamine
L-DOPA
Norapomorphine As a Research Probe and Tool
Applications in Neurochemical Research for Studying Dopamine Systems in Pre-clinical Models
Norapomorphine acts as a dopamine agonist, exhibiting affinity for dopamine receptors, primarily D2 and D3 subtypes ontosight.aiwikipedia.orgjpn.ca. In preclinical studies, N-n-propylthis compound (NPA), a notable derivative, has been employed to investigate various aspects of dopaminergic function. Its effects in rodent models include the induction of hyperactivity, stereotypy, and biphasic effects on locomotion, suggesting a complex interaction with both presynaptic autoreceptors and postsynaptic receptors wikipedia.org. Research has indicated that NPA has a higher affinity for the high-affinity state of D2 receptors compared to the low-affinity state jpn.canih.govfrontiersin.org. Furthermore, studies have shown that [3H]NPA is more sensitive to endogenous dopamine competition in the striatum than antagonist radioligands, highlighting its utility in studying dopamine release dynamics frontiersin.org.
Preclinical Model/Observation | Compound Used | Key Findings Related to Dopamine Systems | Citation(s) |
Rodent Locomotion | N-n-propylthis compound (NPA) | Biphasic effects: low doses inhibit, high doses enhance activity; preferential activation of D2/D3 autoreceptors vs. postsynaptic receptors. | wikipedia.org |
Dopamine Receptor Affinity | This compound / NPA | Agonist activity at D2/D3 receptors; higher affinity for D2 high-affinity state. | ontosight.aiwikipedia.orgjpn.canih.govfrontiersin.org |
Dopamine Release Sensitivity | [3H]NPA | More sensitive to endogenous dopamine competition in striatum compared to antagonist radioligands. | frontiersin.org |
Neurochemical Effects | This compound | Induces locomotor activity and stereotypy. | ontosight.ai |
Development of Radioligands for Positron Emission Tomography (PET) Imaging Research of Dopamine Receptors in Animal Models
The development of radiolabeled this compound derivatives has significantly advanced PET imaging research of the dopaminergic system in animal models. Notably, [11C]NPA ((-)-N-[11C]propyl-norapomorphine) has been established as a valuable PET tracer for visualizing D2/D3 receptors, particularly those in the high-affinity state nih.govfrontiersin.orgresearchgate.netnih.govsnmjournals.org. Studies in non-human primates, such as baboons, have demonstrated rapid brain uptake and selective accumulation of [11C]NPA in the striatum, with high striatum-to-cerebellum ratios, confirming specific binding to D2/D3 receptors nih.govfrontiersin.orgsnmjournals.orgsnmjournals.org. These radioligands are more sensitive to dopamine release induced by challenges like amphetamine compared to antagonist tracers, offering a dynamic view of neurotransmitter fluctuations frontiersin.orgresearchgate.net. However, the interpretation of data from agonist radioligands can be influenced by anesthesia, which may alter receptor states or ligand binding nih.gov.
Radioligand | Target Receptors | Imaging Modality | Key Applications/Findings in Animal Models | Citation(s) |
[11C]NPA | D2/D3 Receptors | PET | Imaging D2/D3 receptors in high-affinity state; assessing dopamine release sensitivity; striatal uptake and specificity demonstrated in baboons and rodents. | nih.govfrontiersin.orgresearchgate.netnih.govsnmjournals.orgsnmjournals.org |
[11C]MNPA | D2 Receptors | PET | Promising for imaging high-affinity state of D2 receptors; showed increased amphetamine sensitivity in anesthetized animals. | nih.govsnmjournals.org |
Future Directions and Emerging Research Avenues
Advanced Computational and In Silico Modeling for Structure-Based Drug Discovery and SAR Elucidation
Computational methods are increasingly integral to drug discovery, offering powerful tools for predicting molecular interactions and guiding the design of new compounds. scielo.org.mxnih.govfrontiersin.org
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the target protein to design and optimize ligands. nih.govupc.edu Techniques like molecular docking simulate the binding of a ligand to a receptor, helping to predict binding affinity and orientation. mdpi.com For norapomorphine analogues, SBDD can be used to model their interactions with different dopamine receptor subtypes, providing insights into the structural basis of their selectivity. mdpi.com The increasing availability of receptor crystal structures and the development of more sophisticated algorithms are enhancing the predictive power of these methods. upc.edu
Structure-Activity Relationship (SAR) Elucidation: SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. researchgate.netnih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, can identify key structural features that determine the potency and selectivity of this compound analogues. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov In silico methods allow for the rapid and efficient characterization of SARs from large datasets, guiding the rational exploration of chemical space. nih.gov
Integration with Modern Neuroscientific Tools for Precise Receptor Modulation Studies (e.g., Optogenetics, Chemogenetics)
The integration of this compound research with advanced neuroscientific techniques like optogenetics and chemogenetics offers unprecedented opportunities for dissecting the compound's effects on specific neural circuits. nih.govfrontiersin.orgnih.gov
Optogenetics: This technique uses light to control the activity of genetically modified neurons that express light-sensitive ion channels (opsins). nih.gov By targeting the expression of these opsins to specific neuronal populations, researchers can precisely activate or inhibit those neurons with light. nih.govnih.gov This allows for the investigation of the role of specific neural circuits in the behavioral and physiological effects of this compound and its analogues.
Chemogenetics: Similar to optogenetics, chemogenetics allows for the control of specific neuronal populations. nih.gov However, instead of light, it utilizes designer receptors exclusively activated by designer drugs (DREADDs). nih.govnih.gov These engineered G-protein coupled receptors are activated by otherwise inert, drug-like small molecules. nih.gov This approach enables longer-lasting modulation of neuronal activity compared to optogenetics and is well-suited for studying the sustained effects of this compound analogues on neural circuits and behavior. nih.govnih.gov The combined use of these tools can help to elucidate the precise mechanisms by which this compound derivatives exert their effects on the brain. frontiersin.org
Elucidating Undiscovered Metabolic Pathways or Precursor Roles in Biological Systems
While the primary metabolic pathways of apomorphine, the parent compound of this compound, are known to include N-demethylation, sulfation, and glucuronidation, further research is needed to fully characterize the metabolism of this compound itself and to explore its potential role as a precursor in other biological processes. researchgate.netmdpi.com
Metabolic Pathways: The N-dealkylation of amines is a significant metabolic pathway for many xenobiotics, often catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com N-demethylation of apomorphine is a key pathway leading to the formation of this compound. koreascience.kr However, the subsequent metabolic fate of this compound is less well understood. Further investigation into its metabolic pathways is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions.
Precursor Roles: A precursor is a compound that participates in a chemical reaction that produces another compound. ontosight.ai Dopamine, a structurally related compound, serves as a precursor in the biosynthesis of morphine in plants. nih.gov Given the structural similarities, it is conceivable that this compound or its metabolites could serve as precursors or intermediates in undiscovered endogenous biochemical pathways. Elucidating any such roles would provide new insights into its biological significance beyond its direct receptor interactions.
Q & A
Basic: What pharmacokinetic (PK) parameters are critical for analyzing norapomorphine in preclinical studies, and how are they measured?
Answer:
Key PK parameters include Cmax (maximum plasma concentration), tmax (time to Cmax), AUC0–24 (area under the concentration-time curve), and t1/2 (elimination half-life). These are derived using noncompartmental analysis (NCA) with software like Phoenix WinNonlin . Plasma samples are collected at predefined intervals (e.g., 15, 30, 60, 240 min post-dose) to construct concentration-time profiles. This compound’s metabolism (via CYP 2B6/2C8/3A4) and inactive metabolites (e.g., apomorphine sulfate) are quantified using LC-MS/MS, ensuring ≥4 quantifiable post-dose data points for reliability .
Advanced: How can researchers resolve contradictions in reported metabolite-to-parent ratios (e.g., this compound vs. apomorphine) across studies?
Answer:
Discrepancies may arise from differences in dosing routes (sublingual vs. subcutaneous), analytical sensitivity , or interspecies variability . To address this:
- Standardize dose-normalization using mixed-effects models to account for inter-subject variability .
- Validate assays via cross-study calibration (e.g., harmonizing LC-MS/MS protocols) .
- Conduct in vitro metabolism studies with human hepatocytes to isolate enzyme-specific contributions (CYP 2B6 vs. 3A4) .
Basic: What experimental designs are optimal for characterizing this compound’s metabolic pathways?
Answer:
Use radiolabeled tracers (e.g., [³H]-norapomorphine) in hepatic microsomal assays to identify primary metabolites. Pair this with CYP enzyme inhibition/induction studies (e.g., ketoconazole for CYP3A4 inhibition) to map metabolic contributions . For in vivo validation, employ crossover designs with serial blood/urine sampling to track metabolite kinetics .
Advanced: How can irreversible dopamine receptor binding of this compound derivatives (e.g., N-(2-chloroethyl)-norapomorphine) be validated experimentally?
Answer:
- Radioligand displacement assays : Use [³H]-spiperone or [³H]-raclopride to measure D2 receptor occupancy pre/post derivative exposure .
- Washout experiments : Compare receptor recovery rates after ligand removal; irreversible binding shows minimal recovery .
- Mass spectrometry : Confirm covalent adduct formation between the derivative’s chloroethyl group and receptor cysteine residues .
Basic: What statistical models are appropriate for comparative bioavailability studies of this compound formulations?
Answer:
Use mixed-effects models with fixed effects (treatment, period) and random effects (subject nested in sequence). Analyze log-transformed, dose-normalized Cmax and AUC to calculate geometric mean ratios (GMRs) with 90% confidence intervals. This accounts for inter-individual variability and ensures bioequivalence thresholds (80–125%) are met .
Advanced: How does hydroxylation position (e.g., 11-hydroxy vs. 8-hydroxy) impact this compound’s dopamine receptor affinity?
Answer:
- Molecular docking simulations : Map hydroxyl group interactions with D2 receptor residues (e.g., Ser193, Asp114). 11-hydroxy derivatives show stronger hydrogen bonding vs. inactive 8-hydroxy analogues .
- In vitro binding assays : Compare IC50 values of synthesized analogs using [³H]-N-methylspiperone in striatal membranes. 11-hydroxy-N-propyl-norapomorphine exhibits sub-nanomolar affinity, while 8-hydroxy derivatives lack efficacy .
Basic: What are the best practices for ensuring reproducibility in this compound PK studies?
Answer:
- Strict inclusion criteria : Control for age, CYP genotype, and renal/hepatic function .
- Standardized sampling : Collect plasma at identical intervals (±5 min) across cohorts .
- Batch-wise analysis : Run all samples in a single LC-MS/MS batch to reduce inter-run variability .
Advanced: How can researchers address conflicting data on this compound’s volume of distribution (Vd) between subcutaneous and intravenous administration?
Answer:
- Mechanistic PK modeling : Use compartmental models to differentiate absorption (subcutaneous) vs. direct systemic input (IV).
- Tissue distribution studies : Quantify this compound in brain, liver, and adipose tissue via autoradiography to refine Vd estimates .
Basic: What in vitro models are suitable for studying this compound’s blood-brain barrier (BBB) penetration?
Answer:
- PAMPA-BBB assay : Measures passive diffusion using artificial membranes.
- hCMEC/D3 cell monolayers : Evaluate active transport (e.g., P-gp efflux) via transwell assays with/without inhibitors (e.g., verapamil) .
Advanced: What methodologies validate this compound’s role as a biomarker for dopamine receptor occupancy in schizophrenia models?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.